5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide
CAS No.: 1094822-19-1
Cat. No.: VC2548870
Molecular Formula: C10H15FN2O2S
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094822-19-1 |
|---|---|
| Molecular Formula | C10H15FN2O2S |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 5-amino-N-tert-butyl-2-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3 |
| Standard InChI Key | IYCWVIYAMDDHDF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)F |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)F |
Introduction
Structural Properties and Identification
Molecular Structure and Chemical Identity
5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are characterized by the presence of the sulfonamide functional group (-SO₂NH-). The compound features a benzene ring as its core structure, with four key substituents arranged in a specific pattern: an amino group (-NH₂) at the 5-position, a fluorine atom at the 2-position, and a sulfonamide group (-SO₂NH-tert-butyl) at the 1-position. The tert-butyl group attached to the nitrogen of the sulfonamide provides steric bulk, which influences the compound's physical properties and reactivity patterns.
The molecular formula of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is C₁₀H₁₅FN₂O₂S, with a precise molecular weight of 246.3 g/mol. The presence of heteroatoms (nitrogen, oxygen, sulfur, and fluorine) within its structure contributes to its potential for forming hydrogen bonds and participating in various chemical interactions, which is particularly important for its applications in medicinal chemistry.
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 246.3 g/mol | Calculated from molecular formula |
| Physical State | Solid | At room temperature |
| Solubility | Limited in water, soluble in organic solvents | Due to both polar functional groups and hydrophobic regions |
| Melting Point | Not specified in sources | Typically determined through differential scanning calorimetry |
| Chemical Stability | Stable under normal conditions | May degrade under extreme pH or temperature |
| Reactivity Sites | Amino group, sulfonamide moiety | Primary sites for derivatization |
| CAS Number | 1094822-19-1 | Unique identifier for chemical substance |
The amino group at the 5-position is electron-donating, while the fluorine atom at the 2-position is electron-withdrawing but also provides enhanced metabolic stability in biological systems. The sulfonamide group can act as both a hydrogen bond donor and acceptor, contributing to the compound's potential for molecular recognition events in biological systems.
Analytical Characterization
Analytical characterization of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide typically involves various spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of this compound, with characteristic signals for the aromatic protons, amino group, sulfonamide NH, and the distinctive pattern of the tert-butyl group.
Mass spectrometry can provide the molecular ion peak at m/z 246, corresponding to the molecular weight, with fragmentation patterns that typically show loss of the tert-butyl group and other characteristic fragmentations of sulfonamides. Infrared spectroscopy would reveal characteristic absorption bands for the sulfonamide group (approximately 1320-1150 cm⁻¹ for the SO₂ stretching vibrations) and the aromatic amino group (3500-3300 cm⁻¹).
High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, with detection typically performed using UV absorbance at wavelengths where the aromatic system and the sulfonamide group exhibit strong absorption.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide involves several strategic steps that require careful control of reaction conditions to achieve good yields and high purity. A common synthetic approach begins with a suitably substituted fluorobenzene derivative, which undergoes sulfonation followed by conversion to the sulfonamide through reaction with tert-butylamine.
A typical synthetic route may include:
-
Sulfonation of 2-fluoro-4-nitroaniline or similar precursor
-
Conversion of the sulfonic acid to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride
-
Reaction of the sulfonyl chloride with tert-butylamine to form the N-tert-butyl sulfonamide
-
Reduction of the nitro group to an amino group using methods such as catalytic hydrogenation or chemical reduction with iron or zinc
Each step requires optimization of reaction parameters including temperature, solvent selection, catalyst type, and stoichiometry to maximize yield and minimize side reactions.
Industrial Production Methods
Industrial production of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide often employs continuous flow reactors to enhance efficiency and minimize costs, as noted in the literature. These reactors allow for better control of reaction parameters, improved heat transfer, and more efficient mixing, which can lead to higher yields and consistent product quality.
The industrial synthesis may also utilize specialized catalysts and optimized reaction conditions that differ from laboratory-scale preparations. Microreactor technology may be employed for certain steps to improve safety when handling potentially hazardous intermediates such as sulfonyl chlorides. Additionally, industrial processes often incorporate in-line monitoring and automated control systems to ensure consistent product quality.
Purification Techniques
The purification of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is critical to ensure its suitability for research and industrial applications. Advanced purification techniques are employed to achieve the required purity standards.
Common purification methods include:
-
Recrystallization from appropriate solvent systems
-
Column chromatography, often using silica gel as the stationary phase
-
Preparative HPLC for high-purity requirements
-
Distillation for volatile intermediates in the synthetic pathway
The choice of purification method depends on the scale of production, the nature of impurities present, and the purity requirements for the intended application. For pharmaceutical applications, additional purification steps may be necessary to meet stringent regulatory requirements for organic and inorganic impurities.
Chemical Reactivity and Mechanisms
Reaction Mechanisms
5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide can participate in various chemical reactions, with reactivity primarily centered on the amino group and the sulfonamide moiety. The amino group at the 5-position can undergo typical reactions of aromatic amines, including:
-
Diazotization followed by various transformations of the diazonium salt
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Condensation reactions with aldehydes and ketones
The sulfonamide group can participate in reactions involving the N-H bond, such as alkylation under basic conditions. The presence of the tert-butyl group on the nitrogen of the sulfonamide restricts certain reactions due to steric hindrance but can enhance selectivity in others.
The fluorine atom at the 2-position activates the ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it. This reactivity can be exploited for further functionalization of the aromatic ring.
Reaction Conditions and Parameters
The optimization of reaction conditions is crucial for achieving desired transformations of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide. Table 2 provides an overview of typical reaction conditions for common transformations involving this compound.
| Reaction Type | Reagents | Conditions | Catalyst/Additive | Notes |
|---|---|---|---|---|
| Alkylation | Alkyl halides | Base, organic solvent, moderate temp. | Phase transfer catalysts | Selectivity depends on base strength |
| Acylation | Acyl chlorides, anhydrides | Mild base, dry solvent, 0-25°C | Pyridine, DMAP | Protect from moisture |
| Reduction | H₂, metal hydrides | Varies with reducing agent | Pd/C, Pt/C, Raney Ni | Control of chemoselectivity important |
| Oxidation | Various oxidizing agents | Controlled temperature | Transition metal catalysts | Side reactions possible |
| Substitution | Nucleophiles | Depends on nucleophile | Lewis acids | Fluorine directs regioselectivity |
The choice of solvent can significantly impact reaction outcomes, with polar aprotic solvents like DMF, DMSO, and acetonitrile often favored for reactions involving this compound. Temperature control is crucial for maintaining selectivity, particularly in reactions involving the multiple functional groups present in this molecule.
Applications in Research and Industry
Pharmaceutical Applications
5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide serves as a valuable building block for synthesizing pharmaceutical compounds with potential therapeutic effects. The sulfonamide functional group has historical significance in medicinal chemistry, with sulfonamide drugs being among the first systemic antibacterial agents developed.
In modern drug discovery, compounds containing the sulfonamide group have found applications as:
-
Enzyme inhibitors (particularly carbonic anhydrase inhibitors)
-
Anti-inflammatory agents
-
Antihypertensive drugs
-
Antiviral compounds
-
Anticancer agents
The specific structural features of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide make it potentially useful in the design of compounds targeting protein-protein interactions. The presence of the amino group provides a handle for further derivatization, allowing for the generation of compound libraries for drug screening purposes.
Applications in Materials Science
Beyond pharmaceutical applications, 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is explored in materials science for enhancing polymer properties. Sulfonamide-containing compounds can be incorporated into polymer matrices to modify properties such as:
-
Thermal stability
-
Mechanical strength
-
Chemical resistance
-
Optical properties
-
Surface characteristics
The amino group provides a reactive site for incorporation into polymers through various chemical linkages, while the sulfonamide group can participate in hydrogen bonding networks that influence the physical properties of the resulting materials.
Analytical and Research Tool Applications
As a well-defined chemical entity with multiple functional groups, 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide can serve as a useful tool compound in various research contexts. These include:
-
As a standard or reference compound in analytical method development
-
As a probe for investigating enzyme binding sites
-
As a building block for the synthesis of more complex molecules with specific properties
-
As a model compound for studying structure-property relationships
The combination of an aromatic amino group, a sulfonamide function, and a fluorine substituent in a defined spatial arrangement makes this compound valuable for studying the influence of these functional groups on various physical, chemical, and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume